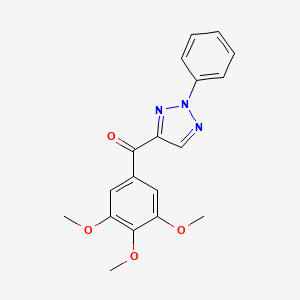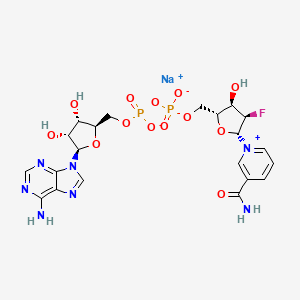
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a trimethoxyphenyl group attached to the methanone moiety
Méthodes De Préparation
The synthesis of (2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst. This method is known for its high efficiency and selectivity.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the triazole ring.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached to the methanone moiety through a Friedel-Crafts acylation reaction, where a trimethoxybenzoyl chloride reacts with the triazole ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or trimethoxyphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of α-glycosidase, which is relevant for the treatment of diabetes and other metabolic disorders.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells and inhibit tubulin polymerization.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, as an α-glycosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This results in a decrease in glucose absorption and a reduction in blood sugar levels. As an anticancer agent, the compound induces apoptosis in cancer cells by disrupting the microtubule network and inhibiting tubulin polymerization, leading to cell cycle arrest and cell death.
Comparaison Avec Des Composés Similaires
(2-Phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone can be compared with other similar compounds, such as:
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: This compound also contains a triazole ring and a phenyl group, but differs in the presence of a benzoate moiety instead of a trimethoxyphenyl group.
(2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: This compound features a fluorophenyl group and a methanol moiety, highlighting the diversity of functional groups that can be attached to the triazole ring.
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde: This compound has a carbaldehyde group attached to the triazole ring, which can undergo different chemical reactions compared to the methanone moiety in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H17N3O4 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
(2-phenyltriazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-9-12(10-16(24-2)18(15)25-3)17(22)14-11-19-21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3 |
Clé InChI |
OUYCPKQQUWXWMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)






